
4-(3-甲基吡唑-1-基)嘧啶-2-甲酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“4-(3-Methylpyrazol-1-yl)pyrimidine-2-carboxylic acid” is a chemical compound with the molecular formula C9H8N4O2 . It is not intended for human or veterinary use and is for research use only .
Synthesis Analysis
The synthesis of pyrazole derivatives, including “4-(3-Methylpyrazol-1-yl)pyrimidine-2-carboxylic acid”, has been reported in various studies . For instance, one method involves the reaction of pyrazolo[1,5-a]pyrimidine-3-carboxylic acid and ethyl 2-cyanoacetate . Other methods involve reactions with diacetyl ketene, enaminonitrile, alkynes, (trimethylsilyl) acetylene, α-methyl or α-methylene ketones, and (hetero)aryl iodides .Molecular Structure Analysis
The molecular structure of “4-(3-Methylpyrazol-1-yl)pyrimidine-2-carboxylic acid” can be found in various databases, such as PubChem . The compound has a molecular weight of 204.189.Chemical Reactions Analysis
Pyrazole derivatives, including “4-(3-Methylpyrazol-1-yl)pyrimidine-2-carboxylic acid”, have been studied for their various chemical reactions . These reactions include interactions with diacetyl ketene, enaminonitrile, alkynes, (trimethylsilyl) acetylene, α-methyl or α-methylene ketones, and (hetero)aryl iodides .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-(3-Methylpyrazol-1-yl)pyrimidine-2-carboxylic acid” can be found in databases like PubChem . The compound has a molecular formula of C9H8N4O2 and a molecular weight of 204.189.科学研究应用
Organic Synthesis
The compound has been used in the synthesis of a variety of complex structures. For instance, it was used in the synthesis of an aryl-substituted pyrazole via the reaction with potassium tetrachloroplatinate . The synthesized complex exhibited green fluorescence with a maximum at 514 nm .
Photovoltaic Devices
The compound has potential applications in the development of photovoltaic devices. Platinum-group metal complexes, which can be formed with organic ligands like this compound, are important phosphor materials for modern photovoltaic devices .
Organic Light-Emitting Diodes
The compound can be used in the formation of cyclometalated Pt (II) complexes, which are efficient organic light-emitting structures . These complexes have intriguing properties and their photophysical and photochemical properties are strongly dependent on the type of the coordinating ligands .
Anticancer Activity
Pyrimidine and its derivatives, including this compound, have been proven to have anticancer activity . They have been studied against human cancer cell lines and primary CLL cells .
Antiviral Activity
Pyrimidine and its derivatives have been proven to have antiviral activity . This makes the compound a potential candidate for the development of new antiviral drugs .
Antioxidant Activity
The compound has antioxidant activity . It has been shown that cells produce free radicals and reactive oxygen species (ROS) through their routine metabolic pathways, and these compounds increase dramatically under cellular damage . The compound could potentially be used to counteract this oxidative stress .
Anti-Inflammatory Activity
The compound has anti-inflammatory activity . This makes it a potential candidate for the development of new anti-inflammatory drugs .
Neuroprotection
The compound has been studied for its neuroprotective effects . This makes it a potential candidate for the development of new drugs for neurodegenerative diseases .
未来方向
属性
IUPAC Name |
4-(3-methylpyrazol-1-yl)pyrimidine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N4O2/c1-6-3-5-13(12-6)7-2-4-10-8(11-7)9(14)15/h2-5H,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCVLPFIXVYFZSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1)C2=NC(=NC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Methylpyrazol-1-yl)pyrimidine-2-carboxylic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


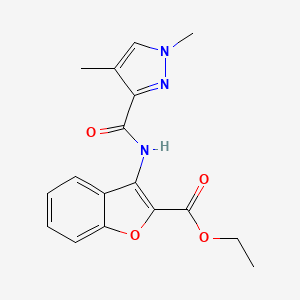
![N-Ethyl-N-[[3-(prop-2-enoylamino)phenyl]methyl]pyridine-3-carboxamide](/img/structure/B2976035.png)
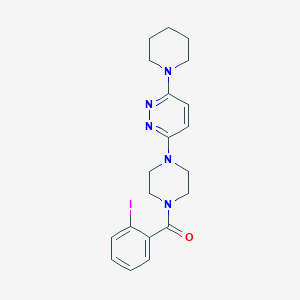
![(E)-3-(hydroxyimino)-4,7,7-trimethyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)bicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B2976042.png)

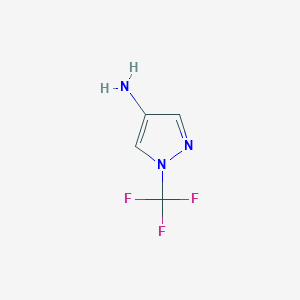
![2-(2,4-Dichlorobenzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2976047.png)
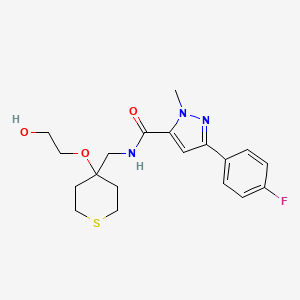
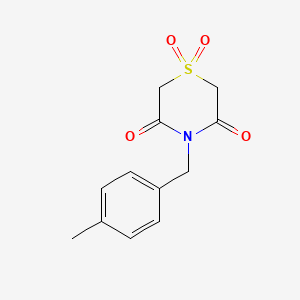
![6-(3-Thienyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2976053.png)
